molecular formula C12H13ClN2O B13813029 2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one CAS No. 573975-44-7

2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one

Cat. No.: B13813029
CAS No.: 573975-44-7
M. Wt: 236.70 g/mol
InChI Key: PLBFCUMAHSRYNM-UHFFFAOYSA-N
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Description

2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of pyrimidoisoquinolines, which are known for their diverse biological activities.

Preparation Methods

The synthesis of 2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of an aldehyde with a β-ketoester to form an arylidene intermediate, which then reacts with aminopyrimidines to yield the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one can be compared with other similar compounds such as pyrimido[1,6-a]pyrimidines and pyrimido[1,6-c]pyrimidines. These compounds share a similar core structure but differ in their substituents and specific biological activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

573975-44-7

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

2-chloro-6,7,8,9,10,11-hexahydropyrimido[6,1-a]isoquinolin-4-one

InChI

InChI=1S/C12H13ClN2O/c13-11-7-10-9-4-2-1-3-8(9)5-6-15(10)12(16)14-11/h7H,1-6H2

InChI Key

PLBFCUMAHSRYNM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CCN3C2=CC(=NC3=O)Cl

Origin of Product

United States

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